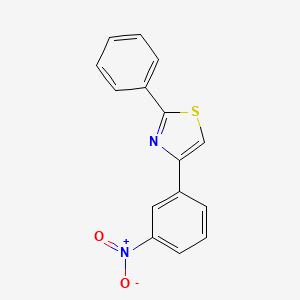

4-(3-nitrophenyl)-2-phenyl-1,3-thiazole

Description

Overview of Heterocyclic Compounds in Modern Chemical Research

Heterocyclic compounds are a vast and essential class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. nih.govnih.gov These non-carbon atoms, known as heteroatoms (most commonly nitrogen, oxygen, and sulfur), impart unique physicochemical properties to the molecules that are distinct from their carbocyclic counterparts. nih.gov This structural diversity makes them fundamental building blocks in numerous scientific fields. sigmaaldrich.com

In modern chemical research, heterocycles are pervasive. They form the core structures of a majority of pharmaceuticals, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov Furthermore, their applications extend to agrochemicals, dyes, and functional materials like conductive polymers and organic light-emitting diodes (OLEDs). sigmaaldrich.com The presence of heteroatoms allows for a wide range of chemical interactions, making these compounds vital scaffolds in drug design and materials science. nih.govnih.gov

Significance of the 1,3-Thiazole Core in Organic Synthesis and Functional Materials

The 1,3-thiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. bepls.commdpi.com This ring system is a prominent pharmacophore—a molecular feature responsible for a drug's pharmacological activity. chemimpex.com The thiazole (B1198619) nucleus is a key structural component in a wide array of clinically approved drugs, such as the antiviral ritonavir (B1064) and the anti-inflammatory meloxicam. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties. nih.govnih.gov

The aromaticity of the thiazole ring, created by the delocalization of six π-electrons, provides it with chemical stability. nih.gov The proton at the C2 position of the thiazole ring is notably acidic, making it a reactive site for various chemical modifications and a valuable synthon for creating more complex molecules. sigmaaldrich.com This reactivity, combined with the scaffold's ability to engage in various biological interactions, makes the 1,3-thiazole core a frequent target in organic synthesis and drug development. researchgate.netnih.gov

Role of Nitrophenyl Moieties in Modulating Chemical Reactivity and Electronic Properties

The nitrophenyl group, a phenyl ring substituted with a nitro group (-NO₂), is a powerful modulator of a molecule's chemical and electronic properties. The nitro group is strongly electron-withdrawing, which significantly influences the electron distribution within the aromatic system to which it is attached. mdpi.com This electronic effect can increase the reactivity of the molecule toward nucleophilic attack and can alter the acidity of nearby protons. bldpharm.com

In the context of medicinal chemistry, the inclusion of a nitro group can impact a compound's biological activity, sometimes enhancing its potency or altering its mechanism of action. In materials science, nitrophenyl moieties are used to create push-pull chromophores, where the nitro group acts as an electron acceptor. This intramolecular charge transfer (ICT) characteristic is crucial for developing materials with nonlinear optical (NLO) properties, which have applications in photonics and electronics. mdpi.com

Historical Context and Evolution of Research on Substituted Thiazoles

Research into substituted thiazoles has a long history, with the Hantzsch thiazole synthesis, first reported in the late 19th century, remaining a cornerstone method. bepls.com This classic reaction typically involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. While effective, traditional methods often required harsh conditions or long reaction times.

Over the decades, research has focused on developing more efficient, versatile, and environmentally benign synthetic protocols. bepls.comchemimpex.com Modern advancements include the use of microwave-assisted synthesis, ultrasound irradiation, and green catalysts to accelerate reactions and improve yields. nih.govbepls.com The development of these novel methodologies has allowed chemists to construct and functionalize the thiazole core with greater precision, leading to a diverse library of thiazole-containing architectures for applications in medicine, agriculture, and materials science. chemimpex.com

Current Research Landscape and Academic Importance of 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole

The academic importance of a specific molecule is often measured by its prevalence in scientific literature. In the case of This compound , a comprehensive search of published research reveals a notable scarcity of studies focused specifically on this isomer. While its constituent parts are of great interest, and the general class of 2,4-disubstituted thiazoles is widely studied nih.govresearchgate.net, this particular compound does not appear to be a primary target of investigation.

In contrast, significant research has been conducted on related derivatives, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazones, which have been evaluated as potential inhibitors of monoamine oxidase B (MAO-B) for applications in neurodegenerative diseases. nih.govnih.govnih.gov Likewise, isomers such as 2-(3-nitrophenyl)-4-phenylthiazole (B3017454) are commercially available, suggesting their use as synthetic building blocks. The limited available data for the title compound, this compound, suggests that it is a less-explored member of the diarylthiazole family.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₀N₂O₂S |

| Molecular Weight | 282.32 g/mol |

| Monoisotopic Mass | 282.046322 Da |

Structure

3D Structure

Properties

IUPAC Name |

4-(3-nitrophenyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)14-10-20-15(16-14)11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWKNRYCOTYFMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Classical Approaches for the Synthesis of 1,3-Thiazole Systems

The foundational methods for assembling the 1,3-thiazole ring remain highly relevant in contemporary organic synthesis. These approaches, characterized by their reliability and broad applicability, have been successfully tailored for the preparation of 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, is a cornerstone in the synthesis of thiazole derivatives. researchgate.net The traditional method involves the condensation of α-haloketones with a thioamide. bepls.com For the specific synthesis of this compound, the key precursors are thiobenzamide (B147508) and an appropriately substituted α-haloketone, such as 2-bromo-1-(3-nitrophenyl)ethan-1-one .

Modifications to the classical Hantzsch synthesis aim to improve yields, shorten reaction times, and introduce greener reaction conditions. mdpi.com For instance, the reaction can be performed under ultrasonic irradiation, which often leads to higher yields in shorter time frames. bepls.commdpi.com Furthermore, the use of silica-supported tungstosilisic acid as a reusable catalyst has been shown to be an efficient and environmentally friendly approach for producing Hantzsch thiazole derivatives. bepls.commdpi.com

A modified, two-step procedure involves the initial cyclocondensation of the thioamide under basic conditions, followed by dehydration of the resulting hydroxythiazoline intermediate to yield the aromatic thiazole ring. researchgate.net This method provides a reliable route to functionalized thiazole building blocks in high yield. researchgate.net

Cyclocondensation is the most prevalent method for constructing the 2,4-disubstituted thiazole core. This reaction directly forms the thiazole ring by reacting a component containing the N-C-S fragment (the thioamide) with a C-C fragment derived from an α-halocarbonyl compound. researchgate.net

In the synthesis of this compound, the reaction involves the nucleophilic attack of the sulfur atom from thiobenzamide on the electrophilic carbon of the α-haloketone, 2-bromo-1-(3-nitrophenyl)ethan-1-one. This is followed by an intramolecular cyclization and dehydration to afford the final thiazole product. A general scheme for this reaction involves refluxing the thiobenzamide and the α-haloketone in a suitable solvent like ethanol (B145695). nih.govnih.gov The reaction progress can be monitored using thin-layer chromatography (TLC). nih.gov

The versatility of this method allows for the synthesis of a wide array of derivatives by simply varying the substituents on both the thioamide and the α-halocarbonyl precursors. For example, using different substituted thiobenzamides or different phenacyl halides allows access to a library of related thiazole compounds.

Table 1: Example of Cyclocondensation for Thiazole Synthesis

| Thioamide Derivative | α-Halocarbonyl Compound | Product | Reference |

| Thiobenzamide | 2-bromo-1-(4-chlorophenyl)ethanone | 2-phenyl-4-(4-chlorophenyl)-1,3-thiazole | nih.gov |

| Thiobenzamide | 2-bromo-1-(3-nitrophenyl)ethan-1-one | This compound | N/A |

| Thiourea | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | 2-amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-1,3-thiazole | mdpi.com |

| Thiosemicarbazide | Various α-halocarbonyl compounds | 2-hydrazinyl-4-phenyl-1,3-thiazoles | nih.gov |

Multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single synthetic operation. mdpi.com One-pot syntheses of thiazoles, often based on the Hantzsch reaction, have been developed to streamline the process and avoid the isolation of intermediates. bepls.commdpi.com

A notable example is the one-pot, three-component reaction of a phenylglyoxal, lawsone, and a thioamide to produce fully substituted 1,3-thiazoles. acs.org Although this specific example produces a lawsone-appended thiazole, the underlying principle can be adapted. For the synthesis of this compound, a hypothetical MCR could involve 3-nitrophenylglyoxal, an ammonia (B1221849) source, and a sulfur source. More practically, a one-pot variant of the Hantzsch synthesis would involve the in-situ formation of the thioamide or the α-haloketone.

The Groebke-Blackburn-Bienaymé reaction is another powerful isocyanide-based MCR for synthesizing fused imidazo[2,1-b]thiazoles, highlighting the utility of MCRs in generating complex heterocyclic systems in a single step. sciforum.net While not directly yielding the target compound, it demonstrates the potential of MCR strategies in thiazole chemistry.

Advanced Catalytic Methods in Thiazole Synthesis

To overcome some of the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, advanced catalytic systems have been developed. These methods often provide higher yields, better selectivity, and milder reaction conditions.

Transition metals are pivotal in modern organic synthesis, facilitating a wide range of transformations. mdpi.com In thiazole synthesis, metal catalysts can be employed in cross-coupling reactions to build the substituted phenyl fragments onto a pre-formed thiazole core or in cyclization reactions to construct the ring itself.

While specific examples for the direct transition metal-catalyzed synthesis of this compound are not abundant in the provided search results, the general applicability of these methods is well-established. For instance, copper-catalyzed methods are efficient for forming carbon-nitrogen bonds, a key step in many heterocyclic syntheses. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be envisioned for functionalizing a pre-existing thiazole ring with the 3-nitrophenyl or phenyl groups.

A plausible, though not explicitly detailed, mechanistic pathway could involve a metal-catalyzed [3+2] cyclization of appropriate precursors. Manganese-catalyzed [3+2] cyclization reactions involving ketones and isocyanates have been reported for other heterocycles, suggesting the potential for similar strategies in thiazole synthesis. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. These systems can offer mild reaction conditions and avoid issues of metal toxicity.

In the context of thiazole synthesis, organocatalysts can be used to activate the reactants in the Hantzsch synthesis. For example, a chitosan-based Schiff-base hydrogel (TCsSB) has been used as a biocatalyst for the ultrasound-assisted synthesis of thiazole derivatives. nih.gov The catalytic activity is attributed to the hydrazine (B178648) group in the catalyst, which facilitates the reaction between a thiosemicarbazone and hydrazonoyl halides. nih.gov While the substrates are different, the principle of using an organocatalytic system to promote the key bond-forming steps is directly relevant. The development of a specific organocatalytic system for the direct synthesis of this compound from thiobenzamide and 2-bromo-1-(3-nitrophenyl)ethan-1-one represents a promising area for future research.

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis is generally characterized by its high regioselectivity. The reaction proceeds through a well-established mechanism where the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone. mdpi.com This initial step is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. mdpi.com

In the synthesis of this compound from 2-bromo-1-(3-nitrophenyl)ethan-1-one and thiobenzamide, the regiochemistry is predetermined by the nature of the reactants. The thioamide provides the N1 and C2 atoms of the thiazole ring, while the α-haloketone supplies the C4 and C5 atoms. The reaction of thiobenzamide with 2-bromo-1-(3-nitrophenyl)ethan-1-one is expected to yield a single major regioisomer, this compound.

However, the regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions, particularly the pH. mdpi.comrsc.org While neutral conditions typically lead to the expected 2,4-disubstituted thiazole, acidic conditions can sometimes result in the formation of isomeric products, such as 2-imino-2,3-dihydrothiazoles. mdpi.comrsc.org Therefore, careful control of the reaction environment is crucial to ensure the desired regiochemical outcome.

Stereoselectivity is not a primary concern in the synthesis of the aromatic this compound itself. However, it can become a significant factor when chiral centers are present in the starting materials or when synthesizing related thiazoline (B8809763) or tetrahydrothiazole derivatives.

Atom Economy and Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. mdpi.com Key considerations include the use of greener solvents, the development of catalyst-free or reusable catalyst systems, and the optimization of reaction efficiency to improve atom economy. researchgate.netnih.gov

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net The theoretical atom economy for the Hantzsch synthesis of this compound can be calculated as follows:

Reaction: C₆H₅CSNH₂ (Thiobenzamide) + C₈H₆BrNO₃ (2-Bromo-1-(3-nitrophenyl)ethan-1-one) → C₁₅H₁₀N₂O₂S (this compound) + HBr + H₂O

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Thiobenzamide | C₇H₇NS | 137.21 |

| 2-Bromo-1-(3-nitrophenyl)ethan-1-one | C₈H₆BrNO₃ | 244.04 |

| This compound | C₁₅H₁₀N₂O₂S | 282.32 |

| Hydrogen Bromide | HBr | 80.91 |

| Water | H₂O | 18.02 |

Calculation: Percent Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100 Percent Atom Economy = [282.32 / (137.21 + 244.04)] x 100 ≈ 74.0%

Green Chemistry Approaches:

Several green synthetic strategies have been developed for the Hantzsch thiazole synthesis to improve its environmental footprint. mdpi.com These include:

Solvent-free reactions: Conducting the reaction by grinding the reactants together, often with a solid support, can eliminate the need for hazardous organic solvents. nih.gov

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, leading to more energy-efficient processes. rsc.org

Ultrasonic irradiation: Sonication is another energy-efficient method that can promote the reaction and enhance yields. nih.gov

Use of green catalysts: Employing reusable and non-toxic catalysts, such as silica-supported tungstosilisic acid, can improve the sustainability of the synthesis. nih.gov

Water as a solvent: Utilizing water as a green solvent for the cyclization step is a highly desirable approach. scribd.com

Purification and Isolation Techniques for High-Purity Research Samples

Obtaining high-purity samples of this compound is essential for accurate characterization and further research applications. The purification strategy typically involves a combination of techniques to remove unreacted starting materials, byproducts, and any potential regioisomers.

Common Purification Techniques:

| Technique | Principle | Application for this compound |

| Crystallization | Differences in solubility of the product and impurities in a given solvent system at different temperatures. | The crude product is often dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. Solvents like ethanol are commonly used for the crystallization of thiazole derivatives. |

| Column Chromatography | Separation based on the differential adsorption of components of a mixture onto a stationary phase. | This is a highly effective method for separating the target compound from closely related impurities. A silica (B1680970) gel column with a suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) is typically employed. |

| Washing | Removal of soluble impurities by washing the crude product with a solvent in which the product has low solubility. | The crude solid can be washed with water to remove inorganic salts and then with a non-polar solvent like hexane (B92381) to remove non-polar impurities. |

The choice of purification method depends on the nature and quantity of impurities present in the crude product. A combination of these techniques is often necessary to achieve the desired level of purity for research-grade samples. The purity of the final compound is typically verified using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (NMR, IR, Mass Spectrometry). mdpi.com

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution on the Thiazole (B1198619) Ring and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic systems. wikipedia.orgbyjus.com The feasibility and regioselectivity of such reactions on 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole depend on the electronic properties of each ring system.

2-Phenyl Moiety: This phenyl ring is attached to the electron-deficient C2 position of the thiazole ring. The thiazole moiety acts as an electron-withdrawing group, deactivating the attached phenyl ring towards electrophilic substitution. Consequently, any substitution on this ring would be directed to the meta positions.

4-(3-nitrophenyl) Moiety: This ring is substituted with a nitro group (-NO₂), which is a powerful deactivating and meta-directing group. youtube.comlibretexts.org The thiazole ring at position 1 of this phenyl group also exerts a deactivating, meta-directing influence. Therefore, this ring is strongly deactivated towards electrophilic attack. Any substitution would be directed to the positions meta to the nitro group (positions 2, 4, 6 relative to the thiazole) and meta to the thiazole group (positions 2 and 5 relative to the nitro group). The combined effect makes positions 2 and 5 (relative to the thiazole) the most likely, albeit difficult, sites for substitution.

| Ring System | Key Substituent Effects | Predicted Site of Electrophilic Attack | Reactivity |

| 1,3-Thiazole | Nitrogen lone pair withdrawal | C5 | Low |

| 2-Phenyl | Thiazole group (deactivating) | meta positions | Low |

| 4-(3-nitrophenyl) | Nitro group (strongly deactivating) | Positions 2 and 5 (relative to thiazole) | Very Low |

Nucleophilic Reactions at the Thiazole Core and Substituent Groups

The electron distribution in the thiazole ring makes it susceptible to nucleophilic attack at specific positions.

Thiazole Core: The C2 position of the thiazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. chemicalbook.compharmaguideline.com Reactions with strong nucleophiles, such as organolithium compounds, can lead to deprotonation at C2, forming a nucleophilic 2-lithiothiazole intermediate that can react with various electrophiles. wikipedia.org Direct nucleophilic substitution at C2 is also possible, particularly if a good leaving group were present at that position.

Substituent Groups: The phenyl rings are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups and bearing a suitable leaving group (like a halogen). In the 4-(3-nitrophenyl) moiety, a halogen placed ortho or para to the nitro group would be activated for nucleophilic displacement. However, in the parent compound, no such leaving groups are present.

Reduction Reactions of the Nitro Group to Aminophenyl Derivatives

The reduction of the nitro group on the 4-(3-nitrophenyl) moiety to an amino group is a key transformation, yielding 4-(3-aminophenyl)-2-phenyl-1,3-thiazole. This reaction is crucial for synthesizing derivatives with different biological and chemical properties. researchgate.netnih.gov This transformation can be achieved through various methods, broadly classified into catalytic hydrogenation and chemoselective chemical reduction.

Catalytic hydrogenation is a widely used and efficient method for reducing aromatic nitro groups. It typically involves molecular hydrogen (H₂) in the presence of a metal catalyst.

| Catalyst | Typical Conditions | Advantages | Disadvantages |

| Palladium on Carbon (Pd/C) | H₂ (1-5 atm), Methanol or Ethanol (B145695), Room Temp. | High efficiency, common | May reduce other functional groups (e.g., alkenes, alkynes) |

| Raney Nickel (Raney-Ni) | H₂ (high pressure), Ethanol, Room or elevated Temp. | Effective, less expensive than Pd | Requires careful handling, may cause hydrogenolysis of C-S bonds |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), Acetic Acid or Ethanol, Room Temp. | Very active catalyst | Can be expensive, may reduce aromatic rings under harsh conditions |

These methods are generally effective, but the thiazole ring's sulfur atom can sometimes poison certain catalysts. However, the thiazole ring is reported to be stable to reduction by platinum-catalyzed hydrogenation. pharmaguideline.com

Chemoselective methods are employed when other reducible functional groups are present in the molecule that need to be preserved. These techniques use specific chemical reagents to selectively target the nitro group.

| Reagent(s) | Typical Conditions | Selectivity |

| Iron (Fe) in Acid | Fe powder, Acetic Acid or HCl, Reflux | High selectivity for nitro groups over carbonyls and esters. |

| Tin(II) Chloride (SnCl₂) | SnCl₂, Concentrated HCl, Ethanol, 0 °C to Room Temp. | Mild and selective for nitro groups. |

| Zinc (Zn) in Acid | Zn dust, Acetic Acid or HCl, Room Temp. | Mild method for reducing nitro groups. |

| Sodium Borohydride (NaBH₄) / Catalyst | NaBH₄ with catalysts like NiCl₂ or Pd/C | Can selectively reduce nitro groups; reactivity depends on the catalyst system. |

| Triethoxysilane / Iron Catalyst | (EtO)₃SiH, Fe(III) catalyst | Highly chemoselective for nitro groups over carbonyl, ester, and nitrile groups. nih.gov |

Oxidative Transformations of the Thiazole Ring and Sulfur Atom

The thiazole ring and its substituents can undergo oxidative transformations under various conditions.

N-Oxidation: The nitrogen atom of the thiazole ring can be oxidized to form a thiazole N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org

S-Oxidation: Oxidation can also occur at the sulfur atom, leading to non-aromatic thiazole sulfoxides or sulfones. wikipedia.org This transformation disrupts the aromaticity of the ring and significantly alters its chemical properties.

Ring Oxidation/Degradation: Stronger oxidizing conditions can lead to the cleavage and degradation of the thiazole ring.

Side-Chain Oxidation: While the phenyl rings are generally stable to oxidation, if they were substituted with alkyl groups, these could be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.

The synthesis of thiazoles from corresponding thiazolines via oxidation, often using manganese dioxide (MnO₂), is a common synthetic route, highlighting the stability of the thiazole ring to certain oxidizing agents. nih.gov

Functionalization Reactions at the Phenyl Substituents

Beyond the reactions already discussed (electrophilic substitution and nitro group reduction), the phenyl rings can be functionalized in other ways, often after initial modification.

Diazotization of the Amino Group: The amino group of 4-(3-aminophenyl)-2-phenyl-1,3-thiazole (the product of nitro reduction) can be converted into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be replaced by a wide variety of substituents (e.g., -OH, -CN, -F, -Cl, -Br, -I) through Sandmeyer and related reactions.

Cross-Coupling Reactions: If a halogen atom is introduced onto one of the phenyl rings (e.g., via electrophilic substitution or from a diazonium salt), it can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a vast array of complex derivatives.

Modification of Introduced Groups: Functional groups introduced onto the phenyl rings can themselves be further transformed. For example, a cyano group could be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing pathways to further diversification. nih.gov

Ring-Opening and Rearrangement Mechanisms for Related Thiazole Structures

While the thiazole ring is aromatic and thus relatively stable, its structure can be modified through various ring-opening and rearrangement reactions, particularly under photochemical, thermal, or reductive conditions. Research on structures analogous to this compound, such as 2,4-diphenylthiazole, provides insight into these transformation pathways.

Photochemical Rearrangement

A significant transformation observed for 2,4-diaryl-1,3-thiazoles is photochemical isomerization. Studies have shown that upon ultraviolet (UV) irradiation in a solvent like benzene (B151609), 2,4-diphenylthiazole undergoes rearrangement to form 3,5-diphenylisothiazole as the major product rsc.org. Isothiazoles are isomers of thiazoles where the nitrogen and sulfur atoms are in adjacent positions (1,2-thiazole).

The mechanism for such photochemical isomerizations is complex and is thought to proceed through high-energy intermediates. Theoretical studies on related thiazole and isothiazole systems suggest that the reaction may follow a direct pathway involving conical intersections on the potential energy surface, rather than through distinct, isolable intermediates rsc.org. This direct mechanism provides a more favorable route for the transposition of the sulfur and nitrogen atoms within the heterocyclic ring.

| Starting Compound | Conditions | Major Product | Transformation Type |

|---|---|---|---|

| 2,4-Diphenylthiazole | UV Irradiation (in Benzene) | 3,5-Diphenylisothiazole | Photochemical Isomerization |

Cycloaddition Followed by Sulfur Extrusion

Thiazoles can participate as the diene component in cycloaddition reactions, such as the Diels-Alder reaction, with reactive dienophiles like dimethyl acetylenedicarboxylate (DMAD) nih.gov. These reactions typically require high temperatures due to the aromatic stability of the thiazole ring. The initial [4+2] cycloaddition is often followed by a retro-Diels-Alder reaction involving the extrusion of sulfur, ultimately leading to the formation of a pyridine ring nih.gov.

For some substituted thiazoles, this transformation can proceed through a more complex pathway involving a sequence of cycloadditions and electrocyclic reactions. A proposed mechanism involves:

A formal [2+2] cycloaddition between the thiazole and the alkyne, forming a cyclobutene-like intermediate.

A 4-electron electrocyclic ring-opening to a seven-membered 1,3-thiazepine intermediate.

A 6-electron electrocyclic ring-closing to form a bicyclic 7-thia-2-azanorcaradiene.

Extrusion of the sulfur atom to yield the final, stable pyridine derivative nih.gov.

This pathway demonstrates a sophisticated ring transformation where the thiazole core is completely reconstructed into a different heterocyclic system.

| Reactants | Conditions | Key Intermediates | Final Product Type |

|---|---|---|---|

| Thiazole Derivative + Alkyne (e.g., DMAD) | Thermal | 1,3-Thiazepine, 7-Thia-2-azanorcaradiene | Pyridine Derivative |

Reductive Ring-Opening and Desulfurization

The thiazole ring can be opened through reductive cleavage. A common method for the desulfurization of sulfur-containing heterocycles is treatment with Raney Nickel. This reaction typically leads to the cleavage of the carbon-sulfur bonds. In the case of thiazoles, this reductive desulfurization results in the complete degradation of the ring to yield an acyclic amine structure. This method highlights the lability of the C-S bonds under specific reductive conditions.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole. Through the analysis of proton (¹H) and carbon-13 (¹³C) spectra, along with two-dimensional experiments, a complete structural map can be assembled.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the two phenyl rings and the single proton on the thiazole (B1198619) ring. The electron-withdrawing nature of the nitro group and the electronic effects of the thiazole heterocycle will significantly influence the chemical shifts (δ) of the aromatic protons.

The protons are anticipated to appear in several distinct regions:

Thiazole Proton (H-5): A singlet is expected for the proton at the 5-position of the thiazole ring. In similar 4-phenyl-1,3-thiazole systems, this proton typically resonates as a singlet in the range of δ 7.6-8.6 ppm. nih.gov

2-Phenyl Ring Protons: The five protons of the phenyl group at position 2 will likely appear as multiplets in the δ 7.4-8.1 ppm range. The ortho-protons are expected to be the most downfield shifted due to their proximity to the electron-deficient thiazole ring.

3-Nitrophenyl Ring Protons: The four protons on the 3-nitrophenyl substituent will exhibit the most complex splitting patterns and shifts due to the strong deshielding and meta-directing effects of the nitro group. The proton ortho to the nitro group (H-2') is expected to be the most downfield, likely appearing as a triplet or singlet-like peak above δ 8.5 ppm. The proton between the nitro group and the thiazole link (H-4') would appear as a doublet of doublets, with other protons (H-5', H-6') resonating at slightly lower chemical shifts.

Coupling constant (J) analysis would be critical for confirming proton assignments, with typical ortho (³J), meta (⁴J), and para (⁵J) couplings of approximately 7-9 Hz, 1-3 Hz, and <1 Hz, respectively.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Thiazole C5-H | 7.8 – 8.6 | s (singlet) | N/A |

| 2-Phenyl (ortho, H-2",6") | 7.9 – 8.1 | m (multiplet) | - |

| 2-Phenyl (meta, H-3",5") | 7.4 – 7.6 | m (multiplet) | - |

| 2-Phenyl (para, H-4") | 7.4 – 7.6 | m (multiplet) | - |

| 3-Nitrophenyl (H-2') | 8.6 – 8.8 | t (triplet) | J ≈ 2 Hz |

| 3-Nitrophenyl (H-4') | 8.2 – 8.4 | ddd (doublet of d.d.) | J ≈ 8, 2, 1 Hz |

| 3-Nitrophenyl (H-5') | 7.6 – 7.8 | t (triplet) | J ≈ 8 Hz |

| 3-Nitrophenyl (H-6') | 8.1 – 8.3 | ddd (doublet of d.d.) | J ≈ 8, 2, 1 Hz |

The ¹³C NMR spectrum provides essential information on the carbon skeleton, confirming the number of unique carbon environments and their hybridization states (sp² for all carbons in this aromatic system). The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, and the NO₂ group).

Key expected signals include:

Thiazole Carbons: The three carbons of the thiazole ring are expected to resonate at distinct chemical shifts. C-2, bonded to both sulfur and nitrogen, would be significantly downfield (δ > 165 ppm). C-4, attached to the nitrophenyl group, would also be downfield (δ ~150 ppm), while C-5 is anticipated at a higher field (δ 110-120 ppm). nih.gov

Phenyl Ring Carbons: The carbons of the two phenyl rings will appear in the typical aromatic region of δ 120-140 ppm, with the exception of the ipso-carbons (the carbons directly attached to the thiazole ring).

Nitro-Substituted Carbon: The carbon atom (C-3') bearing the nitro group will be shifted downfield due to the group's electron-withdrawing inductive effect.

Ipso-Carbons: The carbons of the phenyl rings directly attached to the thiazole ring (C-1' and C-1") will have their shifts influenced by the heterocycle, appearing around δ 130-135 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| Thiazole C2 | 167 – 172 |

| Thiazole C4 | 150 – 155 |

| Thiazole C5 | 115 – 120 |

| 2-Phenyl (C-1") | 132 – 135 |

| 2-Phenyl (C-2",3",4",5",6") | 126 – 131 |

| 3-Nitrophenyl (C-1') | 134 – 137 |

| 3-Nitrophenyl (C-2') | 122 – 125 |

| 3-Nitrophenyl (C-3') | 148 – 150 |

| 3-Nitrophenyl (C-4') | 123 – 126 |

| 3-Nitrophenyl (C-5') | 130 – 133 |

| 3-Nitrophenyl (C-6') | 135 – 138 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity within the 3-nitrophenyl and 2-phenyl rings, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the thiazole C5-H to the C5 carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the key expected absorption bands would confirm the presence of the nitro group and the aromatic systems.

Nitro Group (NO₂) Vibrations: This group gives rise to two very strong and characteristic stretching bands in the IR spectrum. The asymmetric stretch is expected around 1520-1560 cm⁻¹, and the symmetric stretch is expected around 1340-1370 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the phenyl and thiazole rings.

Thiazole Ring Vibrations: The C=N stretching vibration of the thiazole ring is expected around 1550-1650 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) rings would appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 – 3150 | Medium-Weak | Medium |

| Asymmetric NO₂ Stretch | 1520 – 1560 | Strong | Medium |

| Symmetric NO₂ Stretch | 1340 – 1370 | Strong | Strong |

| Aromatic & Thiazole C=C/C=N Stretch | 1450 – 1620 | Medium-Strong | Strong |

| Aromatic C-H Out-of-Plane Bend | 690 – 900 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugated system, encompassing two phenyl rings and a thiazole ring, is expected to result in strong absorption in the UV region.

The spectrum is anticipated to show intense absorption bands corresponding to π→π* transitions. The conjugation between the phenyl ring, the thiazole heterocycle, and the nitrophenyl ring creates a large chromophore. The presence of the nitro group, a powerful auxochrome and part of the conjugated system, is expected to cause a bathochromic (red) shift, moving the absorption maximum (λ_max) to longer wavelengths compared to simpler 2,4-disubstituted thiazoles. researchgate.net Additional, lower intensity n→π* transitions associated with the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms are also possible.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The exact mass of this compound can be calculated to confirm its molecular formula, C₁₅H₁₀N₂O₂S.

Molecular Formula: C₁₅H₁₀N₂O₂S

Calculated Monoisotopic Mass: 294.0463 g/mol

Electron impact (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Based on studies of similar structures, key fragmentation pathways would likely include: nih.gov

Loss of a nitro radical (•NO₂) followed by the loss of carbon monoxide (CO).

Loss of a nitric oxide radical (•NO).

Cleavage of the thiazole ring. A common pathway involves the formation of a phenylthiirene ion or a benzonitrile (B105546) cation.

Fragmentation of the phenyl and nitrophenyl rings, leading to smaller aromatic cations.

Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as its conformation and how the molecules pack together in the crystal lattice. Based on studies of similar compounds, a monoclinic or triclinic crystal system would be an expected outcome.

The solid-state structure of this compound would be stabilized by a variety of non-covalent interactions. In analogous structures, intermolecular forces such as π-π stacking, hydrogen bonds, and other weak van der Waals forces are common. For instance, in the crystal structure of a related compound, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole, the crystal structure is stabilized by intermolecular C-H···Cl and C-H···O hydrogen bonds. nih.gov Similarly, extensive aromatic π-π stacking is observed in the crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine, with short centroid-centroid separations linking the molecules. nih.gov It is therefore highly probable that the crystal packing of this compound would also exhibit π-π interactions between the phenyl and thiazole rings of adjacent molecules, as well as C-H···O interactions involving the nitro group and hydrogen atoms on the aromatic rings.

A hypothetical data table for the types of non-covalent interactions that could be expected is presented below.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| C-H···O | C-H (phenyl) | O (nitro) | 2.2 - 2.6 | 140 - 170 |

| π-π stacking | Centroid (phenyl) | Centroid (thiazole) | 3.4 - 3.8 | - |

| C-H···N | C-H (phenyl) | N (thiazole) | 2.3 - 2.7 | 130 - 160 |

Note: This table is hypothetical and based on data from related structures.

The conformation of this compound is largely defined by the torsional angles between the planar ring systems. The thiazole ring itself is expected to be essentially planar. The key torsional angles would be those describing the rotation of the 2-phenyl group and the 4-(3-nitrophenyl) group relative to the central thiazole ring.

In many similar structures, the thiazole and adjacent phenyl rings are not perfectly coplanar due to steric hindrance. For example, in 2-bromo-4-phenyl-1,3-thiazole, the phenyl ring is twisted by 7.45(10)° with respect to the thiazole ring. researchgate.net In another case, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the dihedral angles between the thiazole ring and its attached chlorophenyl and phenyl rings are 13.12(14)° and 43.79(14)°, respectively. nih.gov The nitro group on the nitrophenyl ring is also often twisted out of the plane of the ring to which it is attached. nih.govbris.ac.uk

A hypothetical data table of key torsional angles for this compound is provided below. The atom numbering would be based on the crystallographically determined structure.

| Torsion Angle | Atoms Involved | Angle (°) |

| τ1 | C(phenyl)-C(phenyl)-C(2-thiazole)-N(thiazole) | 5 - 20 |

| τ2 | C(nitrophenyl)-C(nitrophenyl)-C(4-thiazole)-S(thiazole) | 10 - 30 |

| τ3 | C(nitrophenyl)-C(nitrophenyl)-N(nitro)-O(nitro) | 5 - 25 |

Note: This table is hypothetical and based on data from related structures.

Computational and Theoretical Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular properties of heterocyclic compounds. Calculations are commonly performed using hybrid functionals like Becke's 3-parameter Lee-Yang-Parr (B3LYP) paired with basis sets such as 6-311G(d,p) or 6-31+G(d,p) to ensure a high degree of accuracy. dergipark.org.trresearchgate.net

The optimized structure reveals key spatial relationships between the constituent rings. The dihedral angle between the planes of the thiazole (B1198619) and the 2-phenyl ring is a critical parameter, influencing the degree of π-conjugation between them. Studies on similar 2-phenyl-1,3-thiazole systems have shown that these rings are often twisted relative to each other. For instance, in 2-bromo-4-phenyl-1,3-thiazole, the phenyl ring and the thiazole ring are twisted by 7.45°. researchgate.net A similar non-planar arrangement is expected for the title compound due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the thiazole ring. The nitro-substituted phenyl ring at position 4 is also expected to be twisted relative to the thiazole core. researchgate.net DFT calculations have been shown to reproduce experimental bond lengths and angles with high fidelity, though deviations can occur in the prediction of torsion angles. uni.lu

Table 1: Predicted Geometrical Parameters for Key Structural Fragments of 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole Illustrative data based on standard values and calculations on analogous structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| Thiazole C=N | ~ 1.30 - 1.37 Å | |

| Thiazole C-S | ~ 1.71 - 1.77 Å | |

| Phenyl C-C | ~ 1.39 - 1.41 Å | |

| Nitro N-O | ~ 1.22 - 1.25 Å | |

| **Bond Angles (°) ** | ||

| Thiazole C-S-C | ~ 89 - 92° | |

| Thiazole C-N=C | ~ 110 - 115° | |

| Phenyl C-C-C | ~ 119 - 121° | |

| Dihedral Angles (°) | ||

| Phenyl-Thiazole Twist | ~ 5 - 30° | |

| Nitrophenyl-Thiazole Twist | ~ 20 - 50° |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov For thiazole derivatives containing a nitrophenyl group, this energy gap is typically moderate, indicating a balance of stability and reactivity. nih.govnih.gov The presence of the electron-withdrawing nitro group generally leads to a lower energy gap compared to unsubstituted analogues. nih.govrsc.org

The distribution of these orbitals across the molecule is also significant. In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-phenyl-1,3-thiazole moiety. The LUMO, however, is anticipated to be concentrated on the electron-deficient 3-nitrophenyl ring, particularly on the nitro group itself. This separation of frontier orbitals suggests a potential for intramolecular charge transfer (ICT) upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Properties Values are representative for this class of compounds based on DFT calculations.

| Parameter | Description | Illustrative Value |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.5 eV |

| ΔE (LUMO-HOMO) | HOMO-LUMO Energy Gap | ~ 3.1 to 4.0 eV |

The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.net The map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials.

Red : Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green/Yellow : Regions of neutral or intermediate potential.

For this compound, the ESP map is expected to show the most negative potential (red) concentrated around the oxygen atoms of the nitro group and, to a lesser extent, the nitrogen atom of the thiazole ring. researchgate.net These sites represent the primary centers for interacting with electrophiles or forming hydrogen bonds. Conversely, the regions of highest positive potential (blue) would be located around the hydrogen atoms of the phenyl rings. This information is crucial for understanding non-covalent interactions and potential binding modes with biological targets. researchgate.net

Table 3: Predicted Electrostatic Potential Regions

| Molecular Region | Expected ESP | Implication for Reactivity |

| Nitro Group (O atoms) | Strongly Negative (Red) | Site for electrophilic attack, H-bond acceptor |

| Thiazole Ring (N atom) | Moderately Negative (Orange/Yellow) | Site for electrophilic attack, H-bond acceptor |

| Phenyl Ring Hydrogens | Positive (Blue) | Potential for H-bond donation |

| Aromatic Ring Faces | Near Neutral / Slightly Negative | Site for π-π stacking interactions |

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. The calculated harmonic frequencies and their intensities can be correlated with experimental spectra to confirm the molecular structure and assign specific vibrational modes to observed absorption bands. mdpi.comnih.gov Due to systematic errors in the calculations, it is standard practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. mdpi.com

For this compound, key predicted vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000–3100 cm⁻¹ range. mdpi.com

Asymmetric and Symmetric NO₂ stretching: Strong absorptions expected around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.

Thiazole ring stretching (C=N, C=C): Characteristic bands in the 1500–1650 cm⁻¹ region. mdpi.comnih.gov

C-S stretching: Vibrations involving the thiazole sulfur atom at lower frequencies.

Comparing these theoretical predictions with experimental FT-IR and FT-Raman spectra is a powerful method for structural verification. dergipark.org.tr

Table 4: Predicted Characteristic Vibrational Frequencies Frequencies are approximate and based on DFT calculations for related structures.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic Rings | 3000 - 3100 |

| C=N Stretch | Thiazole Ring | 1610 - 1650 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| NO₂ Asymmetric Stretch | Nitro Group | 1520 - 1560 |

| NO₂ Symmetric Stretch | Nitro Group | 1340 - 1370 |

From the HOMO and LUMO energies obtained through DFT, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide a more quantitative picture than FMO analysis alone.

Ionization Potential (I) ≈ -E(HOMO)

Electron Affinity (A) ≈ -E(LUMO)

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Chemical hardness (η) measures the resistance to change in the electron distribution of a molecule, while softness (S) is its inverse, indicating a higher propensity for donating electrons. materialsciencejournal.org The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are instrumental in rationalizing the molecule's behavior in chemical reactions.

Table 5: Calculated Global Chemical Reactivity Descriptors Illustrative values based on representative HOMO/LUMO energies from Table 2.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -E(HOMO) | Energy to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | Energy released when adding an electron. |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting power. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | Propensity to undergo chemical change. |

| Electrophilicity Index (ω) | χ² / (2η) | Capacity to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations typically model a molecule in the gas phase at 0 K, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time, often in a solvated environment and at physiological temperatures. nih.govmdpi.com MD simulations are essential for understanding a molecule's conformational flexibility and its interactions with its surroundings, such as water or a protein binding pocket. researchgate.net

An MD simulation for this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water) and calculating the forces on each atom over a series of small time steps (femtoseconds). nih.gov The resulting trajectory, which can span nanoseconds or longer, reveals how the molecule moves, rotates, and changes conformation.

Key analyses from an MD simulation include:

Root Mean Square Deviation (RMSD): Tracks the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached an equilibrium conformation. mdpi.com

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues around their average positions. High RMSF values highlight the most flexible parts of the molecule, such as the rotating phenyl rings.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule that is accessible to the solvent, providing insights into its solubility and hydrophobic/hydrophilic character.

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the molecule and solvent, which is critical for understanding solvation.

These simulations can confirm the stability of conformations predicted by DFT and reveal alternative low-energy states that are accessible at room temperature, providing a more complete understanding of the molecule's behavior in a realistic environment. mdpi.comresearchgate.net

Table 6: Key Parameters from Molecular Dynamics (MD) Simulations

| Parameter | Information Provided |

| RMSD | Conformational stability of the molecule over time. |

| RMSF | Flexibility of specific parts of the molecule (e.g., rings, side chains). |

| SASA | Hydrophobicity/hydrophilicity and interaction with solvent. |

| Hydrogen Bonds | Specific interactions with solvent molecules (e.g., water). |

| Dihedral Angle Distribution | Preferred rotational conformations of the phenyl rings. |

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Methods

The synthesis of this compound is most commonly achieved through the Hantzsch thiazole synthesis. This well-established method involves the cyclocondensation of an α-haloketone with a thioamide. For the specific synthesis of the title compound, the likely precursors are 2-bromo-1-(3-nitrophenyl)ethan-1-one and benzothioamide.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, leading to the displacement of the halide ion. This is typically an SN2 reaction. Subsequently, an intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom on the ketone's carbonyl carbon. The final step involves dehydration to form the aromatic thiazole ring.

The presence of the electron-withdrawing nitro group on the phenyl ring of the α-haloketone is expected to influence the reaction kinetics. This group increases the electrophilicity of the carbonyl carbon and the α-carbon, which could potentially accelerate the initial nucleophilic attack and the subsequent cyclization. Conversely, the phenyl group on the benzothioamide can also modulate the nucleophilicity of the sulfur and nitrogen atoms.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating such reaction mechanisms. DFT calculations can be employed to map the potential energy surface of the reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. This allows for a quantitative understanding of the reaction pathway and the factors that control its feasibility and rate. For instance, DFT studies on related thiazole syntheses have been used to calculate global reactivity descriptors like electronegativity, hardness, and softness, which help in predicting the reactivity of the involved molecules researchgate.net.

Table 1: Key Steps in the Hantzsch Thiazole Synthesis and Their Computational Investigation

| Step | Description | Computational Insights |

| 1. Nucleophilic Attack | The sulfur atom of benzothioamide attacks the α-carbon of 2-bromo-1-(3-nitrophenyl)ethan-1-one. | DFT can model the trajectory of this SN2 reaction and calculate the activation energy of the corresponding transition state. |

| 2. Intermediate Formation | An open-chain intermediate is formed after the displacement of the bromide ion. | The geometry and stability of this intermediate can be determined through energy minimization calculations. |

| 3. Intramolecular Cyclization | The nitrogen atom of the intermediate attacks the carbonyl carbon. | The transition state for this ring-closing step can be located, and its energy barrier calculated to understand the kinetics of cyclization. |

| 4. Dehydration | A molecule of water is eliminated to form the aromatic thiazole ring. | The final step leading to the stable aromatic product can be shown to be thermodynamically favorable through calculation of the overall reaction energy. |

Analysis of Non-Covalent Interactions and Weak Forces within Molecular Systems

The spatial arrangement of molecules in the solid state is governed by a complex network of non-covalent interactions. These interactions, although individually weak, collectively determine the crystal packing and, consequently, the material's physical properties. For this compound, a combination of hydrogen bonds, π-π stacking, and other van der Waals forces are expected to be significant.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules. Studies on structurally similar compounds, such as other substituted phenylthiazoles, provide valuable insights into the types of non-covalent interactions that are likely to be present in the crystal structure of this compound nih.govnih.gov.

The analysis of a similar compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, showed that H···H contacts contributed the most to the Hirshfeld surface (39.2%), followed by C···H/H···C (25.2%), and Cl···H/H···Cl (11.4%) interactions nih.gov. In another related structure, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, the presence of a nitro group was found to play a vital role in the electronic properties and intermolecular interactions nih.gov.

Table 2: Predicted Non-Covalent Interactions in this compound and Their Significance

| Interaction Type | Description | Expected Significance |

| C–H···O | Hydrogen bond between a carbon-bound hydrogen and an oxygen atom of the nitro group. | High, due to the strong hydrogen bond accepting nature of the nitro group. |

| C–H···N | Hydrogen bond between a carbon-bound hydrogen and the nitrogen atom of the thiazole ring. | Moderate, contributing to the overall stability of the crystal lattice. |

| π-π Stacking | Interaction between the aromatic rings (phenyl and thiazole). | Significant, leading to the formation of stacked arrangements in the crystal packing. |

| H···H Contacts | van der Waals interactions between hydrogen atoms on adjacent molecules. | High, often comprising a large percentage of the Hirshfeld surface area in organic molecules. |

| C–H···π | Interaction between a C-H bond and the π-system of an aromatic ring. | Moderate, contributing to the directional packing of molecules. |

These non-covalent interactions create a supramolecular architecture that dictates the macroscopic properties of the compound. A thorough understanding of these weak forces through computational analysis is therefore essential for the rational design of new materials with desired characteristics.

Advanced Applications in Materials Science and Chemical Probes

Advanced Chemical Sensing and Detection Methodologies for Environmental or Industrial Analytes

The development of highly sensitive and selective chemical sensors is crucial for monitoring environmental pollutants and industrial analytes. Thiazole (B1198619) derivatives have emerged as a promising class of compounds for the fabrication of chemosensors due to their ability to engage in various intermolecular interactions. nsf.govcymitquimica.com The presence of nitrogen and sulfur atoms in the thiazole ring provides coordination sites for metal ions, while the aromatic system can be tailored to modulate its photophysical properties, such as fluorescence and colorimetric response, upon analyte binding. mdpi.comresearchgate.net

Derivatives of 2-phenyl-1,3-thiazole have been specifically investigated for their anion sensing capabilities. For instance, novel chemosensors based on 2-(2′-hydroxyphenyl)-4-phenylthiazole have demonstrated selectivity for fluoride (B91410) ions. researchgate.net The interaction with fluoride triggers a change in the sensor's absorption and emission spectra, in some cases leading to a visible color change. researchgate.net This sensing mechanism is often based on the inhibition of excited-state intramolecular proton transfer (ESIPT). researchgate.net

The "4-(3-nitrophenyl)-2-phenyl-1,3-thiazole" scaffold, with its electron-withdrawing nitro group, is a prime candidate for the development of advanced chemosensors. The nitro group can enhance the acidity of nearby protons or influence the electron density of the thiazole ring, potentially leading to highly specific interactions with target analytes. For example, the design of chemosensors for the detection of metal ions often involves creating a system where the analyte coordinates with the sensor molecule, causing a detectable change in its fluorescence or color. The specific stereoelectronic properties of this compound could be harnessed to create selective binding pockets for various environmental and industrial analytes.

Table 1: Potential Analytes for Thiazole-Based Sensors

| Analyte Category | Specific Examples | Potential Sensing Mechanism |

| Heavy Metal Ions | Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺ | Coordination with thiazole nitrogen and sulfur atoms, leading to changes in fluorescence or UV-Vis absorption. nsf.govnanobioletters.com |

| Anions | F⁻, CN⁻, AcO⁻ | Hydrogen bonding interactions or chemical reactions with the thiazole derivative, causing a colorimetric or fluorometric response. researchgate.net |

| Nitroaromatic Compounds | 2,4,6-trinitrophenol (picric acid) | Quenching of fluorescence through electron transfer processes. |

| Acidic/Basic Vapors | HCl, NH₃ | Protonation or deprotonation of the thiazole ring or substituents, resulting in a change in optical properties (halochromism). nsf.gov |

Research into related thiazole structures provides a strong basis for the potential applications of this compound in chemical sensing. The strategic placement of the nitro group on the phenyl ring at the 4-position of the thiazole core is expected to significantly influence the molecule's electronic properties, making it a promising platform for the design of next-generation chemical sensors.

Applications in Polymer Chemistry and Conjugated Polymer Systems

Conjugated polymers, characterized by alternating single and double bonds along their backbone, have garnered significant attention for their use in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). researchgate.net The incorporation of heterocyclic rings, such as thiazole, into the polymer backbone is a common strategy to tune the electronic and optical properties of these materials. nsf.govresearchgate.net

The this compound moiety is a compelling building block for conjugated polymers for several reasons. The thiazole unit itself is electron-rich and can act as a donor component in a donor-acceptor (D-A) polymer architecture. Conversely, the nitrophenyl group is strongly electron-withdrawing and can serve as the acceptor component. This intramolecular D-A character is a key design principle for creating low bandgap polymers, which are desirable for applications in organic photovoltaics and near-infrared optoelectronics.

The synthesis of thiazole-containing conjugated polymers can be achieved through various polymerization techniques, such as Stille, Suzuki, and direct arylation polymerization (DArP). These methods allow for the controlled incorporation of the this compound monomer into the polymer chain.

Table 2: Potential Properties and Applications of Polymers Incorporating this compound

| Polymer Architecture | Potential Properties | Potential Applications |

| Donor-Acceptor (D-A) Copolymers | Low optical bandgap, broad absorption spectra, good charge transport characteristics. | Organic Solar Cells (OSCs), Organic Photodetectors (OPDs). |

| Electroactive Polymers | Reversible redox behavior, changes in optical properties upon doping. | Electrochromic devices, chemical sensors, organic field-effect transistors (OFETs). nsf.gov |

| Fluorescent Polymers | High fluorescence quantum yield, tunable emission color. | Organic Light-Emitting Diodes (OLEDs), fluorescent probes for bio-imaging. |

For instance, a conjugated polymer incorporating the this compound unit could be designed to have a backbone structure where this D-A monomer is copolymerized with an electron-donating unit, such as a thiophene (B33073) or fluorene (B118485) derivative. The resulting polymer would be expected to exhibit strong intramolecular charge transfer, leading to a red-shifted absorption spectrum and a reduced bandgap.

Furthermore, the presence of the nitro group could also impart sensitivity to certain analytes, making the resulting polymer suitable for use as the active layer in a chemical sensor. For example, the interaction of the polymer with electron-rich analytes could lead to a change in its conductivity or optical properties, which could be transduced into a measurable signal. The development of such "smart" materials, which combine electronic functionality with sensing capabilities, is a rapidly growing area of research. While direct experimental data on polymers of this compound is not yet prevalent, the established principles of polymer design and the known properties of related thiazole-containing polymers strongly suggest a promising future for this compound in materials science. nsf.govresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Sustainable and Economically Viable Synthetic Routes

The imperative for green chemistry is a driving force in modern synthetic organic chemistry. Future research should prioritize the development of sustainable and economically viable synthetic routes to 4-(3-nitrophenyl)-2-phenyl-1,3-thiazole and its derivatives. This involves moving beyond traditional, often harsh, reaction conditions to more environmentally benign methodologies.

Key areas of focus should include:

Catalytic Innovations: The exploration of novel catalysts is paramount. For instance, the use of zinc oxide (ZnO) nanoparticles has been shown to be an efficient and reusable catalyst for the synthesis of other thiazole-based Schiff bases, offering a green alternative to conventional methods. nih.gov Investigating similar nanocatalysts or other heterogeneous catalysts for the synthesis of the target compound could significantly improve efficiency and reduce waste.

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are powerful tools for accelerating reaction rates, improving yields, and often reducing the need for high boiling point solvents. Applying these technologies to the synthesis of this compound could lead to more energy-efficient and faster production.

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Understanding and expanding the reactivity of the this compound core is crucial for its application in diverse fields. Future research should aim to uncover novel reactivity patterns and develop new synthetic transformations.

Potential areas for investigation include:

Functionalization of the Thiazole (B1198619) Ring: While the synthesis of the core structure is important, the ability to selectively functionalize the thiazole ring at its various positions is key to creating a library of derivatives with diverse properties. nih.gov Research into late-stage functionalization techniques would be particularly valuable.

Transformations of the Nitro Group: The nitro group on the phenyl ring is a versatile functional handle. Its reduction to an amino group can open up a plethora of further derivatization possibilities, including the formation of amides, sulfonamides, and Schiff bases, each with potentially unique biological or material properties.

Cross-Coupling Reactions: Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed in the synthesis of other 2,4-disubstituted arylthiazoles. nih.gov Exploring a wider range of cross-coupling partners with this compound could lead to the creation of complex and novel molecular architectures.

Rational Design of New 1,3-Thiazole Derivatives with Tunable Electronic Properties

The electronic properties of this compound are dictated by the interplay of the electron-donating phenyl group at the 2-position and the electron-withdrawing nitrophenyl group at the 4-position. This inherent electronic push-pull character makes it an excellent candidate for rational design and tuning of its optoelectronic properties.

Future research should focus on:

Substituent Effects: A systematic investigation into the effects of various electron-donating and electron-withdrawing substituents on both the phenyl and nitrophenyl rings is needed. researchgate.netnih.gov This will allow for the fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn will affect its absorption and emission properties. nih.gov Computational studies, such as Density Functional Theory (DFT), can play a crucial role in predicting these effects before embarking on synthetic efforts. researchgate.net

Extending π-Conjugation: The introduction of additional conjugated systems to the core structure can significantly alter its electronic and photophysical properties. nih.gov This could involve the synthesis of oligomers or polymers containing the this compound unit.

Below is an interactive data table illustrating the potential impact of substituents on the electronic properties of a hypothetical series of this compound derivatives, based on general principles of substituent effects.

| Substituent at 4'-position of Phenyl Ring | Substituent at 4-position of Nitrophenyl Ring | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) |

| -H | -NO2 | -6.2 | -2.8 | 3.4 |

| -OCH3 | -NO2 | -5.9 | -2.7 | 3.2 |

| -N(CH3)2 | -NO2 | -5.6 | -2.6 | 3.0 |

| -H | -CN | -6.3 | -2.9 | 3.4 |

| -H | -CF3 | -6.4 | -3.0 | 3.4 |

Integration of this compound into Advanced Functional Materials

The unique electronic and photophysical properties of this compound make it a promising building block for a variety of advanced functional materials.

Future research should explore its integration into:

Organic Electronics: Thiazole-containing compounds have shown potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The tunable electronic properties of this compound derivatives could be harnessed to develop new materials for these applications.

Fluorescent Probes and Sensors: The inherent fluorescence of many thiazole derivatives can be modulated by their environment. rsc.org This opens up the possibility of developing sensors for ions, small molecules, or even biological macromolecules based on changes in the fluorescence of this compound derivatives.

Non-linear Optical (NLO) Materials: Molecules with a significant difference in electron density between their ground and excited states can exhibit NLO properties. The push-pull nature of this compound suggests it could be a candidate for NLO applications.

Synergistic Approaches Combining Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful paradigm for accelerating scientific discovery. researchgate.netrsc.org For this compound, this approach can provide deep insights into its structure-property relationships.

Future research should leverage this synergy to:

Predict and Rationalize Reactivity: DFT calculations can be used to model reaction pathways, predict the regioselectivity of reactions, and understand the mechanisms of catalytic cycles. This can guide the design of more efficient synthetic routes.

Elucidate Electronic and Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to predict the absorption and emission spectra of new derivatives, providing a theoretical basis for the rational design of molecules with specific optical properties. nih.gov

Model Intermolecular Interactions: Understanding how molecules of this compound pack in the solid state is crucial for predicting the properties of crystalline materials. rsc.org Computational modeling can provide insights into these packing arrangements and their influence on material properties.

The following table outlines a potential synergistic workflow for the development of new this compound derivatives.

| Step | Experimental Approach | Computational Approach |

| 1. Design | Propose a series of derivatives with varying substituents. | Use DFT to predict the HOMO/LUMO energies and electronic properties of the proposed derivatives. |

| 2. Synthesis | Synthesize the most promising candidates based on computational predictions. | Model the reaction mechanisms to optimize synthetic conditions. |

| 3. Characterization | Characterize the synthesized compounds using spectroscopic techniques (NMR, IR, UV-Vis, Fluorescence). | Use TD-DFT to calculate theoretical spectra and compare with experimental data. |

| 4. Evaluation | Test the materials in target applications (e.g., OLEDs, sensors). | Model the performance of the materials in the target application to understand the underlying mechanisms. |

Challenges and Opportunities in Thiazole Chemistry Research

The field of thiazole chemistry is rich with opportunities, but also faces certain challenges. researchgate.netbohrium.com For this compound, these include:

Challenges:

Scalability of Synthesis: Developing synthetic routes that are not only sustainable but also scalable for potential industrial applications can be challenging.

Toxicity and Biocompatibility: For any potential biological applications, a thorough evaluation of the cytotoxicity and biocompatibility of new derivatives is essential. mdpi.com

Device Integration: For materials science applications, the successful integration of these molecules into functional devices requires overcoming challenges related to processability, stability, and interfacing with other materials.

Opportunities:

Medicinal Chemistry: Thiazole derivatives are present in numerous approved drugs. nih.govijpsjournal.com The this compound scaffold could serve as a starting point for the development of new therapeutic agents.

Materials Science: The demand for new organic materials with tailored electronic and optical properties is ever-growing. nih.gov this compound and its derivatives are well-positioned to contribute to this field.

Interdisciplinary Research: The study of this compound sits (B43327) at the intersection of organic chemistry, materials science, computational chemistry, and biology, offering rich opportunities for interdisciplinary collaboration.

Q & A